N1-(2-Bromoethyl)ethane-1,2-diamine
Description
N1-(2-Bromoethyl)ethane-1,2-diamine (CAS: 23545-41-7) is a brominated aliphatic diamine with the molecular formula C₄H₁₃Br₃N₂ and a molecular weight of 328.87 g/mol . It exists as a dihydrobromide salt, typically appearing as an off-white solid soluble in polar solvents like DMSO or chloroform . Structurally, it features a primary amine group, a secondary amine linked to a bromoethyl substituent, and two hydrobromide counterions.
This compound is primarily utilized as a key intermediate in synthesizing aliphatic triamines, such as spermidine analogs, due to its reactive bromoethyl group, which facilitates alkylation reactions .
Properties
IUPAC Name |
N'-(2-bromoethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11BrN2/c5-1-3-7-4-2-6/h7H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBMEKKRXNSSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCBr)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Bromoethyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with 2-bromoethanol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction . The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-(2-Bromoethyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form imines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled temperature and pressure conditions.
Condensation Reactions: Catalysts such as acids or bases are used to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary or tertiary amines, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
N1-(2-Bromoethyl)ethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.
Mechanism of Action
The mechanism of action of N1-(2-Bromoethyl)ethane-1,2-diamine involves its ability to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or alter the function of proteins, making it a valuable tool in biochemical research. The specific molecular targets and pathways involved depend on the context of its use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Selected Aliphatic Diamines
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Applications |
|---|---|---|---|
| N1-(2-Bromoethyl)ethane-1,2-diamine | Bromoethyl (-CH₂CH₂Br) | 328.87 | Triamine synthesis, alkylation agent |
| DETA (N1-(2-Aminoethyl)ethane-1,2-diamine) | Additional -NH- group | 103.17 | Corrosion inhibition, chelation |
| TETA (Triethylenetetramine) | Four -NH- groups | 146.24 | Epoxy curing, metal coordination |
| N1-(7-Chloroquinoline-4-yl)ethane-1,2-diamine | Chloroquinoline aromatic system | 265.74 | Antimalarial agents |
| N1,N2-Bis(4-Bromobenzyl)ethane-1,2-diamine | Two 4-bromobenzyl groups | 398.14 | High-yield synthesis (89% reference) |
Key Observations :
- Reactivity: The bromoethyl group in the target compound enhances its electrophilicity compared to non-halogenated analogs like DETA or TETA, making it more reactive in nucleophilic substitution reactions .
- Biological Activity: Compounds like N1-(7-Chloroquinoline-4-yl)ethane-1,2-diamine exhibit antimalarial properties due to the chloroquinoline moiety, which interacts with heme in Plasmodium parasites . In contrast, the target compound lacks aromaticity and is primarily used in synthetic chemistry.
- Steric Effects : Bulky substituents, such as the 4-bromobenzyl groups in N1,N2-Bis(4-Bromobenzyl)ethane-1,2-diamine , reduce reactivity in alkylation but improve stability and crystallinity .
Corrosion Inhibition Potential
DFT and Experimental Studies :
- DETA, TETA, and PEHA exhibit strong corrosion inhibition on mild steel due to their multiple -NH- groups, which adsorb onto metal surfaces via lone-pair electrons .
- The target compound’s bromine atom may enhance adsorption via halogen-metal interactions, but its single primary amine group limits chelation capacity compared to polyamines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
